molecular formula C11H19N3O3 B1674825 Leuhistin CAS No. 129085-76-3

Leuhistin

Cat. No. B1674825
M. Wt: 241.29 g/mol
InChI Key: WZFDNGAENBEYMA-GXSJLCMTSA-N
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Description

Leuhistin is an aminopeptidases N inhibitor . It has been isolated from the culture broth of Bacillus laterosporus BMI156-14F1 . The structure of leuhistin was determined by NMR studies . X-Ray and chemical analysis confirmed the absolute structure to be (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid .


Molecular Structure Analysis

Leuhistin has a molecular formula of C11H19N3O3 . Its average mass is 241.287 Da and its monoisotopic mass is 241.142639 Da . It has 2 defined stereocentres .


Chemical Reactions Analysis

The chemical reactions involving Leuhistin are complex and are a subject of ongoing research . Detailed information about these reactions can be found in various scientific papers.


Physical And Chemical Properties Analysis

Leuhistin has a density of 1.3±0.1 g/cm3 . Its boiling point is 533.8±50.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.5 mmHg at 25°C . Other properties such as molar refractivity, polar surface area, and molar volume are also provided .

Scientific Research Applications

1. Structure Determination

Leuhistin, a new inhibitor of aminopeptidase M, was isolated from the culture broth of Bacillus laterosporus BMI156-14F1. Researchers conducted structural determination using NMR studies, X-Ray, and chemical analysis. The structure was identified as (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid (Yoshida, Naganawa, Aoyagi, Takeuchi, Takeuchi, & Kodama, 1991).

2. Isolation and Physico-Chemical Properties

Leuhistin was isolated and purified using column chromatography. It showed strong inhibition of aminopeptidase M (AP-M) and weak inhibition of AP-A and AP-B. Its competitive nature with the substrate was noted, and the inhibition constant (Ki) was determined to be 2.3 x 10(-7) M (Aoyagi, Yoshida, Matsuda, Ikeda, Hamada, & Takeuchi, 1991).

Safety And Hazards

In case of accidental release, it is recommended to wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves . The area should be ventilated and washed after material pickup is complete . For first aid measures, if inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

(2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-7(2)3-9(12)11(17,10(15)16)4-8-5-13-6-14-8/h5-7,9,17H,3-4,12H2,1-2H3,(H,13,14)(H,15,16)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFDNGAENBEYMA-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC1=CN=CN1)(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@](CC1=CN=CN1)(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926293
Record name 3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leuhistin

CAS RN

129085-76-3, 147384-45-0
Record name Leuhistin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129085-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(αR)-α-[(1S)-1-Amino-3-methylbutyl]-α-hydroxy-1H-imidazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147384-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leuhistin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129085763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
SJ Hecker, KM Werner - The Journal of Organic Chemistry, 1993 - ACS Publications
… total synthesis of the natural product leuhistin is described. The … leuhistin (1), a potent and highly specific inhibitor of aminopeptidase M, was reported.4 We desired a sample of leuhistin …
Number of citations: 32 pubs.acs.org
S Yoshida, H Naganawa, T Aoyagi… - The Journal of …, 1991 - jstage.jst.go.jp
… properties of leuhistin, a novel inhibitor of aminopeptidase M(AP-M). In this paper, we describe the structure determination of leuhistin. Themolecular formula of leuhistin waselucidated …
Number of citations: 16 www.jstage.jst.go.jp
T Aoyagi, S Yoshida, N Matsuda, T Ikeda… - The Journal of …, 1991 - jstage.jst.go.jp
… Biological Activity of Leuhistin The inhibitory activities of leuhistin and various inhibitors of aminopeptidases are shownin Table 3. It inhibited AP-Mweakly in comparison with probestin, …
Number of citations: 44 www.jstage.jst.go.jp
S Yoshida, T Aoyagi, T Takeuchi - The Journal of Antibiotics, 1991 - jstage.jst.go.jp
… As reported in our previous paper1'2), leuhistin, a new … of leuhistin was enhanced 5-fold in the presence of 0.5% … acids had negative effects of production of leuhistin (Table 1). So the …
Number of citations: 8 www.jstage.jst.go.jp
N Subirán, FM Pinto, E Agirregoitia… - Asian journal of …, 2010 - ncbi.nlm.nih.gov
… by leuhistin and tiorphan, respectively, improved sperm motility (Figure 1A and B), but spermatozoa showed distinctly different trajectories after leuhistin … After leuhistin treatment, sperm …
Number of citations: 26 www.ncbi.nlm.nih.gov
VHJ van der Velden, PJM Leenen, HA Drexhage - Leukemia, 2001 - nature.com
… /APN-specific inhibitor leuhistin and the less potent inhibitor … Interestingly, when leuhistin was added to the culture, the … is due to nonspecific cytotoxicity of leuhistin, as contaminating …
Number of citations: 5 www.nature.com
H Fujii, M NAKAJIMA, T AOYAGI… - Biological and …, 1996 - jstage.jst.go.jp
We investigated the effects of several types of aminopeptidase inhibitors on tumor cell-associated aminopeptidase activity and invasion. The aminopeptidase expressed by the human …
Number of citations: 54 www.jstage.jst.go.jp
PJ Lijnen, VV Petrov, G Diaz-Araya… - Journal of …, 2005 - journals.lww.com
… was almost completely reversed by leuhistin and arphamenine A (… , 100 μmol/L leuhistin or arphamenine A only partially … was only partially inhibited by leuhistin and arphamenine A at …
Number of citations: 5 journals.lww.com
PJ Lijnen, VV Petrov, RH Fagard - American Journal of …, 2004 - academic.oup.com
… was completely reversed by leuhistin and arphamenine A (100 … fibroblasts, 100 microM leuhistin or arphamenine A only … Arginine-AP activity was only partially inhibited by leuhistin …
Number of citations: 4 academic.oup.com
H Daniel, SA Adibi - The FASEB journal, 1994 - Wiley Online Library
… In contrast, leucinethiol, leuhistin, and amastatin had little or … In contrast, amastatin and leuhistin, in concentrations as low … by either amastatin or leuhistin and dipeptide transport by …
Number of citations: 53 faseb.onlinelibrary.wiley.com

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